2-Chloro-5-nitro-1,1'-biphenyl
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8ClNO2 |
|---|---|
Molecular Weight |
233.65 g/mol |
IUPAC Name |
1-chloro-4-nitro-2-phenylbenzene |
InChI |
InChI=1S/C12H8ClNO2/c13-12-7-6-10(14(15)16)8-11(12)9-4-2-1-3-5-9/h1-8H |
InChI Key |
POLMDYPZWBMABD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 5 Nitro 1,1 Biphenyl and Its Analogues
Transition Metal-Catalyzed Cross-Coupling Reactions for Biphenyl (B1667301) Formation
Transition metal-catalyzed cross-coupling reactions are among the most powerful and widely used tools for the formation of carbon-carbon bonds, particularly for constructing biaryl structures. Palladium and copper catalysts are central to these transformations.
Suzuki-Miyaura Coupling Protocols for Aryl-Aryl Bond Construction
The Suzuki-Miyaura coupling is a highly efficient palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. nih.gov Its significance is underscored by its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of the starting materials. nih.govmdpi.com This methodology is a primary route for synthesizing unsymmetrical biaryl compounds, including nitrated and chlorinated derivatives. gre.ac.ukarabjchem.org
The synthesis of 2-Chloro-5-nitro-1,1'-biphenyl can be achieved via a Suzuki-Miyaura coupling. A specific example involves the reaction between 3-Bromo-4-chloronitrobenzene (B99159) and Phenylboronic acid. chemicalbook.com This reaction demonstrates the compatibility of the nitro and chloro substituents under the palladium-catalyzed conditions. The general scheme involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst.
The reaction conditions can be optimized for various substrates, including those with electron-withdrawing groups like the nitro group. nih.gov For instance, studies on the coupling of various aryl halides with phenylboronic acid have shown high yields can be achieved in relatively short reaction times. researchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling for Substituted Biphenyls
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 3-Bromo-4-chloronitrobenzene | Phenylboronic acid | Pd catalyst (unspecified) | Base (unspecified) | Solvent (unspecified) | Not specified |
| o-Chloronitrobenzene | Potassium p-chlorophenyltrifluoroborate | Oxime-derived palladacycle | K₂CO₃ | Water | High Yield |
This table is illustrative and compiles data from various Suzuki-Miyaura coupling reactions to show the general conditions and applicability.
Ullmann Condensation and Related Coupling Approaches
The Ullmann reaction, or Ullmann condensation, is a classic method for biaryl synthesis that utilizes copper as a catalyst or promoter to couple two aryl halide molecules. organic-chemistry.orgoperachem.com Traditionally, the reaction requires high temperatures (often over 200°C) and stoichiometric amounts of copper powder. organic-chemistry.orgwikipedia.org The reaction is particularly effective for aryl halides activated by electron-withdrawing groups, such as a nitro group, in the ortho position. operachem.comnih.gov
The mechanism involves the formation of an organocopper intermediate, which then undergoes further reaction to form the aryl-aryl bond. organic-chemistry.org While the classic Ullmann reaction typically produces symmetrical biaryls, cross-coupling reactions to form unsymmetrical biphenyls are also possible. organic-chemistry.org A patent describes a method for preparing 2-nitrobiphenyl (B167123) by reacting 2-nitrobenzene diazonium fluoroborate with chlorobenzene (B131634) using copper powder as a catalyst in a refluxing Ullmann reaction. google.com Recent advancements have adapted the Ullmann coupling to solvent-free conditions using high-speed ball milling, with the copper reaction vial and balls serving as the catalyst source. nih.gov This method has been successfully applied to the cross-coupling of ortho-halogenated nitroarenes. nih.gov
Table 2: Conditions for Ullmann-type Biaryl Synthesis
| Aryl Halide 1 | Aryl Halide 2 | Catalyst/Promoter | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 1-Bromo-2-nitrobenzene | (self-coupling) | Copper powder | 200°C | 2,2'-Dinitrobiphenyl | 76% operachem.com |
Other Palladium-Catalyzed Arylation Strategies
Beyond the Suzuki coupling, other palladium-catalyzed methods are effective for creating biaryl linkages. One significant strategy is the direct C-H arylation, which forges a bond between an aryl halide and a C-H bond of another aromatic compound, avoiding the need to pre-functionalize one of the coupling partners into an organometallic reagent. jst.go.jpnih.gov Palladium-catalyzed direct arylation has been successfully applied to nitro-substituted aromatics. acs.org This approach offers a more atom-economical route to substituted biaryls.
For instance, palladium-catalyzed, hydroxy-group-directed C–H arylation of [1,1′-biphenyl]-2-ols with chloroarenes has been demonstrated, showcasing the utility of directing groups to control the site of arylation. jst.go.jpnih.gov While not a direct synthesis of this compound, this methodology illustrates the potential for creating complex biaryl structures by activating specific C-H bonds. Another approach involves the reductive arylation of nitroarenes with chloroarenes, where a palladium-BrettPhos catalyst system facilitates the formation of diarylamines through a novel mechanism involving the in-situ reduction of the nitro group. nih.gov Although this leads to a C-N bond, it highlights innovative palladium-catalyzed transformations starting from nitroarenes. nih.gov
Nucleophilic Aromatic Substitution Routes for Substituted Biphenyls
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to substituted biphenyls. In this reaction, a nucleophile displaces a leaving group (typically a halide) on an aromatic ring. wikipedia.org A crucial requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups (EWG), such as nitro groups, positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. chemistrysteps.com
This method can be used to build substituted biphenyls by having an aryl nucleophile attack an activated aryl halide. For example, a phenoxide could displace a halide on a nitro-activated benzene (B151609) ring. The high molecular weight biphenyl-based polyarylene ether nitrile (PEN) copolymers, for instance, are synthesized via a nucleophilic substitution reaction involving 2,6-dichlorobenzonitrile (B3417380) and 4,4′-dihydroxybiphenyl. arabjchem.org While aromatic rings are generally nucleophilic, the presence of the right substituents can render them electrophilic enough to undergo this type of substitution. wikipedia.org The reactivity of the aryl halide in SNAr reactions is often F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. chemistrysteps.com
Direct Functionalization and Derivatization Strategies
Another approach to synthesizing this compound is to start with a pre-formed biphenyl core and introduce the necessary substituents through direct functionalization reactions.
Electrophilic Aromatic Substitution on the Biphenyl Core
Biphenyl itself can undergo electrophilic aromatic substitution reactions, similar to benzene. arabjchem.orgevitachem.com The introduction of a substituent onto one ring influences the position of subsequent substitutions. The phenyl group is an ortho, para-directing activator. Therefore, electrophilic attack on biphenyl tends to occur at the ortho and para positions due to the resonance stabilization of the intermediate carbocation. youtube.com
To synthesize this compound via this route, one could start with 2-chlorobiphenyl (B15942). The existing chlorine atom on the biphenyl core will direct the incoming electrophile. Chlorine is an ortho, para-directing deactivator. The subsequent nitration would involve treating 2-chlorobiphenyl with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. nih.gov The nitro group would be directed to the positions ortho and para to the chlorine atom. The steric hindrance at the ortho position (position 3) and the electronic activation from the adjacent phenyl ring would influence the final position of the nitro group, leading to the formation of various isomers, including the desired this compound.
Regioselective Halogenation and Nitration Approaches
The synthesis of specifically substituted biphenyls like this compound hinges on the precise control of substituent placement on the aromatic rings, a concept known as regioselectivity. Achieving the desired 2-chloro-5-nitro substitution pattern can be approached in two primary ways: by functionalizing the pre-formed biphenyl core or by coupling already substituted benzene rings.
Nitration of Substituted Biphenyls:
Direct nitration of 2-chlorobiphenyl would be a potential route. However, electrophilic aromatic substitution reactions, such as nitration, on a substituted biphenyl are governed by the directing effects of the existing substituents. The chloro group is an ortho-, para-director. Therefore, nitrating 2-chlorobiphenyl would likely yield a mixture of isomers, including 2-chloro-3'-nitrobiphenyl, 2-chloro-4'-nitrobiphenyl, 2-chloro-3-nitrobiphenyl, and the desired 2-chloro-5-nitrobiphenyl. The regioselectivity can be influenced by reaction conditions such as the nitrating agent, temperature, and solvent, but separating the desired isomer from the mixture can be challenging. semanticscholar.org
Studies on the nitration of other biphenyl derivatives containing electron-withdrawing groups have shown that the ratio of resulting regioisomers is highly dependent on both the reaction conditions and the nature and position of the substituents already present on the biphenyl core. semanticscholar.org For instance, traditional nitration methods using highly acidic and corrosive mixed acid systems (sulfuric acid and nitric acid) often result in poor yields due to low regioselectivity and the formation of multiple byproducts. frontiersin.orgnih.gov
Cross-Coupling of Substituted Precursors:
A more regioselective and widely used approach involves the cross-coupling of two specifically substituted benzene derivatives. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose. The synthesis of this compound can be achieved by coupling 3-bromo-4-chloronitrobenzene with phenylboronic acid. This method precisely places the chloro and nitro groups on one ring before the biphenyl linkage is formed, thus avoiding the issue of isomeric mixtures that can arise from direct functionalization of the biphenyl skeleton. chemicalbook.com
| Reactant 1 | Reactant 2 | Coupling Reaction | Product | Reference |
| 3-Bromo-4-chloronitrobenzene | Phenylboronic acid | Suzuki-Miyaura | This compound | chemicalbook.com |
| 2-Chloronitrobenzene | Phenylboronic acid | Suzuki-Miyaura | 2-Nitrobiphenyl | google.com |
| o-Chloronitrobenzene | p-Chlorophenyl potassium trifluoroborate | Suzuki-Miyaura | 4'-Chloro-2-nitrobiphenyl | google.com |
Directed C-H Halogenation:
Modern synthetic strategies also employ directing groups to achieve high regioselectivity in C-H functionalization. rsc.org While not explicitly documented for this compound, this principle involves temporarily installing a functional group that directs a halogenating agent to a specific C-H bond on the aromatic ring. This approach offers a highly efficient way to form C-X bonds directly from inert C-H bonds with exceptional regioselectivity. rsc.org
Chemoenzymatic and Biocatalytic Synthesis Routes for Related Biphenyls
Chemoenzymatic and biocatalytic methods represent a growing field in organic synthesis, prized for their high selectivity and mild reaction conditions. nih.gov These approaches use enzymes, either as isolated catalysts or within whole-cell systems, to perform complex chemical transformations. While specific biocatalytic routes for this compound are not prominently described in the literature, the principles have been applied to the synthesis of various related biphenyl structures, particularly in the pharmaceutical industry. nih.gov
The key advantages of using enzymes include:
High Selectivity: Enzymes can exhibit remarkable regio-, chemo-, and stereoselectivity, which can simplify complex syntheses and reduce the need for protecting groups and purification steps. nih.gov
Mild Conditions: Biocatalytic reactions are typically run in aqueous media at or near room temperature and neutral pH, which reduces energy consumption and the use of harsh reagents. nih.gov
Complex Substrate Tolerance: Enzymes can often work with complex molecules, allowing for the late-stage functionalization of advanced intermediates. nih.gov
For the synthesis of biphenyl compounds, enzymes could potentially be used in several ways. For example, dioxygenase enzymes are known to catalyze the hydroxylation of aromatic rings, which could be a starting point for further functionalization. Laccases can be used for oxidative coupling reactions. While direct enzymatic coupling to form the biphenyl bond is less common, enzymes are frequently used to synthesize chiral precursors or to modify the biphenyl core with high selectivity. A single transaminase, for instance, has been shown to form either cis or trans cyclohexylamines with high diastereoselectivity, demonstrating the power of biocatalysis in controlling stereochemistry. acs.org
The combination of enzymatic steps with traditional chemical reactions (chemoenzymatic synthesis) allows chemists to leverage the best of both worlds: the reaction diversity of organic chemistry and the selectivity of biocatalysis. nih.gov
Green Chemistry Aspects in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of biphenyls, including this compound, has been an area of focus for the application of these principles.
Alternative Solvents and Catalysts:
A significant green improvement in biphenyl synthesis via cross-coupling reactions is the replacement of traditional organic solvents with water. The Suzuki–Miyaura cross-coupling, a key reaction for forming the biphenyl linkage, has been successfully performed in water using specially designed water-soluble catalysts. researchgate.net For example, a water-soluble fullerene-supported palladium nanocatalyst has been shown to effectively catalyze the coupling of aryl halides with aryl boronic acids in pure water at room temperature, with yields often exceeding 90%. researchgate.net A major advantage of this system is the ease of catalyst recycling; the catalyst can be recovered and reused multiple times without a significant loss of activity. researchgate.net
| Green Chemistry Approach | Description | Advantages | Reference |
| Aqueous Media | Using water as the solvent for Suzuki-Miyaura cross-coupling reactions. | Reduces use of volatile organic compounds (VOCs), simplifies product isolation, non-flammable, non-toxic. | researchgate.net |
| Solventless Reactions | Performing reactions without a solvent, often using grinding or minimal heating. | Eliminates solvent waste, can lead to faster reaction times and higher yields. | acs.orgflinders.edu.auresearchgate.net |
| Recyclable Catalysts | Employing catalysts, such as palladium supported on nanoparticles, that can be easily recovered and reused. | Reduces heavy metal waste, lowers overall process cost. | researchgate.net |
| Photocatalysis | Using light to drive chemical reactions, potentially avoiding harsh reagents. | Can be more energy-efficient, allows for novel reaction pathways. | nih.gov |
Solventless Synthesis:
Another important green strategy is the use of solventless reaction conditions. acs.orgflinders.edu.au By avoiding hazardous and toxic organic solvents, these methods minimize waste generation. acs.orgresearchgate.net Reactions are often carried out by grinding the solid reactants together, sometimes with a catalytic amount of a liquid or solid support. This approach has been applied to various organic transformations and is a promising avenue for the synthesis of biphenyl precursors. acs.orgresearchgate.net
The development of these greener synthetic routes is crucial for making the production of specialty chemicals like this compound more sustainable and environmentally benign.
Chemical Reactivity and Transformation Mechanisms of 2 Chloro 5 Nitro 1,1 Biphenyl Systems
Reactions Involving the Nitro Group
The nitro group is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction to either amino or hydroxylamino derivatives. These reactions are of significant interest as they provide pathways to a range of other functionalized biphenyl (B1667301) compounds.
Reductive Transformations to Amino and Hydroxylamino Derivatives
The reduction of the nitro group in 2-chloro-5-nitro-1,1'-biphenyl can be achieved using various reducing agents, leading to the formation of 2-chloro-5-amino-1,1'-biphenyl or 2-chloro-5-(hydroxylamino)-1,1'-biphenyl. The choice of reagent and reaction conditions determines the final product.
Common methods for the reduction of aromatic nitro compounds to amines include catalytic hydrogenation and the use of metals in acidic media. commonorganicchemistry.comwikipedia.org For instance, catalytic hydrogenation using hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst is a highly efficient method for this transformation. commonorganicchemistry.com Alternatively, metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid or acetic acid are also effective. google.comgoogle.com
The partial reduction of the nitro group to a hydroxylamino group can be achieved under milder conditions. For example, the reduction of the related compound 2-chloro-5-nitrophenol (B15424) to 2-chloro-5-hydroxylaminophenol has been demonstrated, indicating that similar transformations are feasible for this compound. nih.gov
| Reagent/Catalyst | Solvent | Product | Reference |
|---|---|---|---|
| H₂/Pd/C | Ethanol or Methanol | 2-Chloro-5-amino-1,1'-biphenyl | commonorganicchemistry.com |
| Fe/CH₃COOH | Acetic Acid/Water | 2-Chloro-5-amino-1,1'-biphenyl | nih.gov |
| SnCl₂/HCl | Ethanol | 2-Chloro-5-amino-1,1'-biphenyl | wikipedia.org |
| Zn/NH₄Cl | Water/Ethanol | 2-Chloro-5-(hydroxylamino)-1,1'-biphenyl | wikipedia.org |
Mechanistic Studies of Nitro Group Reductions
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. nih.gov The generally accepted mechanism involves the initial reduction of the nitro group (R-NO₂) to a nitroso group (R-NO). orientjchem.org This is followed by further reduction to a hydroxylamino group (R-NHOH), which is then finally reduced to the corresponding amino group (R-NH₂). nih.govorientjchem.org
Reactions Involving the Chloro Group
The chlorine atom on the biphenyl ring is a key site for functionalization, enabling both nucleophilic substitution and modern cross-coupling reactions. The presence of the electron-withdrawing nitro group in the para position significantly activates the chloro group towards nucleophilic attack.
Nucleophilic Displacement Reactions
Aryl halides, such as this compound, that are activated by strongly electron-withdrawing groups in the ortho or para positions are susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the nitro group, which stabilizes it and facilitates the subsequent elimination of the chloride ion to form the substitution product.
A variety of nucleophiles can be employed in these reactions, including alkoxides, amines, and thiols. For example, reaction with sodium methoxide would yield 2-methoxy-5-nitro-1,1'-biphenyl, while reaction with ammonia or an amine would lead to the corresponding amino-substituted biphenyl derivative.
Palladium-Mediated Cross-Couplings of the Aryl Halide Moiety
The chloro group of this compound can also serve as a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Two of the most prominent examples are the Suzuki-Miyaura coupling and the Heck reaction.
The Suzuki-Miyaura coupling involves the reaction of the aryl halide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com This reaction would allow for the introduction of a new aryl or alkyl group at the 2-position of the biphenyl system.
The Heck reaction , on the other hand, involves the coupling of the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This would result in the formation of a styrenyl-type derivative of the nitrobiphenyl.
| Reaction | Coupling Partner | Catalyst | Base | Potential Product | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 5-Nitro-[1,1':2',1'']-terphenyl | libretexts.orgtcichemicals.com |
| Heck | Styrene | Pd(OAc)₂ | Et₃N | 2-(2-Phenylethenyl)-5-nitro-1,1'-biphenyl | wikipedia.orgorganic-chemistry.org |
Electrophilic and Nucleophilic Reactions on the Biphenyl Framework
The biphenyl framework itself can undergo further substitution reactions. The directing effects of the existing chloro and nitro substituents, as well as the other phenyl ring, will determine the position of the incoming substituent.
In electrophilic aromatic substitution , the nitro group is a strong deactivating group and a meta-director. The chlorine atom is a deactivating group but is ortho, para-directing. The unsubstituted phenyl ring is an activating group and is ortho, para-directing. Therefore, an incoming electrophile would be expected to substitute on the unsubstituted phenyl ring, primarily at the ortho and para positions, as this ring is more activated towards electrophilic attack compared to the substituted ring. masterorganicchemistry.com For example, nitration with a mixture of nitric and sulfuric acid would likely lead to the introduction of a second nitro group on the unsubstituted ring. masterorganicchemistry.com
In nucleophilic aromatic substitution , as discussed in section 3.2.1, the presence of the nitro group strongly activates the substituted ring for nucleophilic attack, primarily at the position of the chlorine atom. The unsubstituted ring is generally unreactive towards nucleophiles unless very harsh conditions are employed.
Investigating Rearrangement Pathways and Intramolecular Cyclizations
The reactivity of this compound is significantly influenced by the nitro group at the 2-position, which can participate in various intramolecular cyclization reactions, most notably the Cadogan reaction. This reaction provides an efficient pathway for the synthesis of carbazole ring systems through reductive cyclization.
The Cadogan cyclization of 2-nitrobiphenyl (B167123) derivatives is a well-established method for forming carbazoles. acs.org The process typically involves the deoxygenation of the nitro group using trivalent phosphorus reagents, such as triphenylphosphine (PPh₃) or triethyl phosphite. acs.orgnih.gov The reaction is believed to proceed through the formation of a reactive nitrene or nitroso intermediate. acs.orgrsc.org This intermediate then undergoes an intramolecular electrophilic attack on the adjacent phenyl ring, followed by aromatization to yield the stable carbazole structure.
Research into modifications of the Cadogan reaction has shown that reaction conditions play a crucial role in its efficiency. For instance, the choice of solvent can significantly impact the yield of the carbazole product. Studies have demonstrated a temperature dependence, with higher boiling solvents like o-dichlorobenzene (o-DCB) affording higher yields compared to lower-boiling solvents such as toluene or chlorobenzene (B131634). acs.org This is attributed to the need for sufficient thermal energy to drive the deoxygenation and subsequent cyclization steps.
The general mechanism for the triphenylphosphine-mediated cyclization is as follows:
Deoxygenation: The 2-nitrobiphenyl reacts with PPh₃, which abstracts an oxygen atom from the nitro group, forming triphenylphosphine oxide (PPh₃O) and a 2-nitrosobiphenyl intermediate. acs.org
Further Deoxygenation: The nitroso intermediate is further deoxygenated by another equivalent of PPh₃ to generate a highly reactive nitrene intermediate.
Intramolecular Cyclization: The nitrene intermediate rapidly undergoes C-H insertion into the ortho C-H bond of the adjacent phenyl ring, forming the fused carbazole system. rsc.orgnih.gov
The utility of this reaction is enhanced by its tolerance for a wide range of functional groups on the biphenyl skeleton, allowing for the synthesis of variously substituted carbazoles. acs.orgnih.gov
| Starting Material | Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 4,4'-Di-tert-butyl-2-nitrobiphenyl | Toluene | 111 | 39 | 10 |
| 4,4'-Di-tert-butyl-2-nitrobiphenyl | Chlorobenzene | 131 | 39 | 32 |
| 4,4'-Di-tert-butyl-2-nitrobiphenyl | o-Dichlorobenzene | 180 | 39 | 96 |
| 2-Nitrobiphenyl | o-Dichlorobenzene | 180 | 39 | 98 |
Stereoselective Reactions and Atropisomerism in Biphenyl Systems
Biphenyl systems substituted at the ortho positions, such as this compound, can exhibit a form of stereoisomerism known as atropisomerism. nih.gov This phenomenon arises from hindered rotation around the single bond connecting the two aryl rings, leading to stereoisomers that are non-superimposable mirror images (enantiomers) or diastereomers. wikipedia.org This restricted rotation creates a chiral axis along the biphenyl pivot bond. youtube.com
The stability of atropisomers is determined by the rotational energy barrier. For individual atropisomers to be isolated, this barrier must be high enough to prevent rapid interconversion at a given temperature. A common benchmark for stable atropisomers is a half-life for racemization of at least 1000 seconds. wikipedia.org The magnitude of the rotational barrier is primarily dependent on the steric bulk of the substituents in the ortho positions of the biphenyl core. The presence of a chlorine atom at the 2-position in this compound, along with the hydrogen atom at the corresponding 2'-position, creates steric hindrance that restricts free rotation.
A stereoselective reaction, in this context, is one that favors the formation of one atropisomer over another. masterorganicchemistry.com The synthesis of single, optically pure atropisomers is a significant area of research, particularly in asymmetric synthesis, due to the different biological activities often exhibited by different atropisomers. nih.gov
Achieving stereoselectivity in the synthesis of atropisomeric biphenyls often involves asymmetric cross-coupling reactions. For example, the Suzuki-Miyaura cross-coupling, a powerful method for forming C-C bonds, can be rendered stereoselective by employing a chiral catalyst. These catalysts, typically palladium complexes with chiral phosphine ligands (e.g., BINAP), can control the spatial orientation of the coupling partners during the bond-forming step, leading to the preferential formation of one atropisomeric product. wikipedia.orgacs.org
The key strategies for stereoselective synthesis of atropisomers include:
Catalyst-Controlled Stereoselection: Using a chiral catalyst to influence the stereochemical outcome of the reaction that forms the biphenyl axis.
Substrate-Controlled Stereoselection: Employing a starting material that is already chiral, where the existing stereocenter directs the formation of the new chiral axis.
Auxiliary-Controlled Stereoselection: Attaching a chiral auxiliary to the substrate, which directs the stereoselective formation of the biphenyl bond, and is subsequently removed.
While specific studies on stereoselective reactions targeting this compound are not extensively documented, the principles of asymmetric synthesis applied to other hindered biphenyls provide a clear framework for how such selectivity could be achieved. The development of these methods is crucial for applications where a specific atropisomer is required.
Advanced Spectroscopic and Structural Characterization of 2 Chloro 5 Nitro 1,1 Biphenyl Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Electronic Structure Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships, which are crucial for understanding the molecule's conformation and electronic properties.
Proton and Carbon-13 NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy would reveal the number of chemically distinct protons and carbons in the 2-Chloro-5-nitro-1,1'-biphenyl molecule. The chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic environment of each nucleus.
For the 2-chloro-5-nitrophenyl ring, the electron-withdrawing effects of the nitro (NO₂) and chloro (Cl) groups would cause the aromatic protons and carbons to be deshielded, resulting in higher chemical shifts. The protons on the unsubstituted phenyl ring would appear in the typical aromatic region (approximately 7.0-8.5 ppm).
In ¹³C NMR, carbons directly attached to the electronegative chlorine and the carbon bearing the nitro group would exhibit significant downfield shifts. The biphenyl (B1667301) linkage would also influence the chemical shifts due to anisotropic effects and potential twisting of the phenyl rings relative to each other.
Hypothetical ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|
Hypothetical ¹³C NMR Data for this compound
| Carbon Environment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-H | 110 - 140 |
| Aromatic C-Cl | 130 - 145 |
| Aromatic C-NO₂ | 145 - 160 |
2D NMR Techniques for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the molecule's three-dimensional structure in solution.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the proton networks within each of the two phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for definitive assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the two phenyl rings and the positions of the substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, NOESY would provide crucial information about the dihedral angle (twist) between the two phenyl rings, which is a key feature of its conformational state.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Assignment of Characteristic Vibrational Modes
The FT-IR and Raman spectra of this compound would be expected to show characteristic bands corresponding to its constituent functional groups.
NO₂ Group Vibrations: Strong absorption bands for the asymmetric and symmetric stretching of the nitro group are expected. Aromatic nitro compounds typically show a strong asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch near 1335-1370 cm⁻¹.
C-Cl Vibrations: The carbon-chlorine stretching vibration would appear as a strong band in the region of 600-800 cm⁻¹.
Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings would produce a series of bands in the 1400-1600 cm⁻¹ region. The inter-ring C-C stretch of the biphenyl system would also be present.
Biphenyl Ring Modes: The biphenyl structure gives rise to characteristic vibrations, including the inter-ring stretching and torsional modes, which are often observed at low frequencies.
Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| NO₂ Asymmetric Stretch | 1500 - 1560 | FT-IR, Raman |
| NO₂ Symmetric Stretch | 1335 - 1370 | FT-IR, Raman |
| Aromatic C=C Stretch | 1400 - 1600 | FT-IR, Raman |
Elucidation of Intramolecular Interactions and Environmental Effects on Spectra
The precise positions and intensities of the vibrational bands can be influenced by intramolecular interactions and the molecule's environment. The electronic effects of the nitro and chloro substituents would perturb the vibrations of the phenyl ring to which they are attached.
Furthermore, the conformation of the biphenyl system, specifically the dihedral angle between the two rings, would affect the vibrational spectra. This angle is determined by the balance between steric hindrance (from the ortho chloro substituent) and electronic effects (conjugation between the rings). Changes in the physical state (e.g., from solid to solution) could lead to shifts in the vibrational frequencies, reflecting changes in intermolecular interactions.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide precise data on bond lengths, bond angles, and the torsional angle between the two phenyl rings.
This technique would confirm the connectivity of the atoms and provide insight into the packing of the molecules in the crystal lattice. The data would reveal any significant intermolecular interactions, such as π-π stacking or halogen bonding, which influence the solid-state structure. The steric hindrance caused by the chlorine atom at the 2-position would likely force the biphenyl rings to adopt a non-planar (twisted) conformation, and X-ray crystallography would quantify this dihedral angle precisely.
Hypothetical Crystallographic Data Table for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
Detailed experimental data from single-crystal X-ray diffraction studies for this compound are not available in the current scientific literature. Such data would be required to generate a table of precise bond lengths, bond angles, and dihedral angles for the molecule.
Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Without crystallographic data, a definitive analysis of the crystal packing and the specific intermolecular interactions, such as hydrogen bonding or π-π stacking, for this compound cannot be provided.
Polymorphism and Crystallization Studies
There are no published studies on the polymorphism of this compound. Information regarding different crystalline forms or the methods and conditions for its crystallization is not available.
Electronic Absorption and Emission Spectroscopy for Electronic Structure and Charge Transfer Phenomena
Specific electronic absorption (UV-Vis) and emission (fluorescence/phosphorescence) spectra for this compound have not been reported. This information is necessary to analyze its electronic transitions, HOMO-LUMO gap, and intramolecular charge transfer characteristics. While theoretical calculations could provide estimates, no experimental data is available for validation.
Theoretical and Computational Investigations of 2 Chloro 5 Nitro 1,1 Biphenyl
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Geometry Optimization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Chloro-5-nitro-1,1'-biphenyl. Methods like DFT, particularly with the B3LYP functional, and ab initio Hartree-Fock (HF) calculations, often paired with basis sets like 6-311++G(d,p), are utilized to perform geometry optimization and calculate electronic properties. jocpr.com These calculations solve the Schrödinger equation in an approximate manner to determine the molecule's ground state energy and electron distribution.
For complex aromatic systems, polarization and diffuse functions are often included in the basis sets to accurately model the behavior of the chloro and nitro functional groups. jocpr.com The optimized molecular structure corresponds to a minimum on the potential energy surface, and frequency calculations are typically performed to confirm that the obtained geometry is a true minimum (i.e., has no imaginary frequencies). jocpr.com
The defining structural feature of biphenyl (B1667301) derivatives is the torsional or dihedral angle between the two phenyl rings. In this compound, significant steric hindrance is expected between the chlorine atom at the ortho-position (C2) of one ring and the hydrogen atom at the ortho-position (C2') of the other ring. This steric clash forces the molecule into a non-planar conformation.
Computational studies on analogous substituted biphenyls consistently show that ortho-substituents prevent coplanarity. smolecule.comnih.gov The equilibrium dihedral angle is a balance between two competing factors: steric repulsion, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar structure. For this compound, steric hindrance from the bulky chlorine atom is the dominant factor, leading to a significant twist. The nitro group at the meta-position (C5) has a smaller steric impact on the dihedral angle but influences the electronic structure. smolecule.com Geometry optimization using DFT methods can precisely predict this dihedral angle as well as all bond lengths and angles. nipne.ro
Below is a table of hypothetical optimized geometrical parameters for this compound, based on typical results from DFT/B3LYP calculations on similar molecules. jocpr.com
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length (Å) | C1-C1' | 1.485 |
| C2-Cl | 1.748 | |
| C5-N | 1.475 | |
| N-O | 1.220 | |
| Bond Angle (°) | C2-C1-C6 | 118.5 |
| C1-C2-Cl | 121.0 | |
| C4-C5-N | 119.2 | |
| Dihedral Angle (°) | C2-C1-C1'-C2' | 55.0 - 65.0 |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital most likely to donate electrons in a reaction, characterizing the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, indicating its electrophilicity. wikipedia.orgyoutube.com
For this compound, the presence of the electron-withdrawing nitro (NO₂) and chloro (Cl) groups significantly lowers the energy of both the HOMO and LUMO. The HOMO is typically distributed over the π-system of the biphenyl core, while the LUMO is often localized more on the nitro-substituted phenyl ring, reflecting the strong electron-accepting nature of the nitro group. researchgate.net
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical reactivity descriptor. A small energy gap suggests high polarizability and chemical reactivity. researchgate.net From the HOMO and LUMO energies, other global reactivity descriptors can be calculated, such as ionization potential (I), electron affinity (A), chemical hardness (η), and electrophilicity (ω). nipne.ro These parameters provide quantitative measures of the molecule's stability and reactivity. nipne.ro
| Parameter | Formula | Typical Calculated Value (eV) |
|---|---|---|
| HOMO Energy (EHOMO) | - | -7.25 |
| LUMO Energy (ELUMO) | - | -2.80 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.45 |
| Ionization Potential (I) | -EHOMO | 7.25 |
| Electron Affinity (A) | -ELUMO | 2.80 |
| Chemical Hardness (η) | (I - A) / 2 | 2.225 |
| Electrophilicity (ω) | (I + A)2 / (8η) | 5.70 |
Molecular Dynamics Simulations for Conformational Landscapes and Rotational Barriers
While quantum chemical calculations provide information on static, optimized structures, molecular dynamics (MD) simulations explore the dynamic behavior of molecules over time. MD simulations can map out the conformational landscape of this compound, revealing the different low-energy conformations and the transitions between them. plos.org
A key parameter for biphenyls is the rotational barrier around the central C1-C1' bond. comporgchem.com This barrier determines the rate of interconversion between enantiomeric conformers (atropisomers) if the substitution pattern creates chirality. The rotational transition state for biphenyls typically occurs at dihedral angles of 0° (planar) and 90° (perpendicular). The planar conformation (0°) is destabilized by steric clash, while the perpendicular conformation (90°) suffers from a complete loss of π-conjugation. comporgchem.com
Accurately computing these rotational barriers is a known challenge for computational methods. mdpi.com High-level methods like Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are often required for reliable results, though DFT methods can provide reasonable estimates. comporgchem.com For ortho-substituted biphenyls, the rotational barriers can be substantial, and computational studies on related systems suggest they can range from a few to over 20 kcal/mol, depending on the size and nature of the substituents. scispace.comresearchgate.net
Reaction Pathway and Transition State Analysis using Computational Methods
Computational methods are invaluable for mapping potential energy surfaces to elucidate reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction pathway can be charted. Transition state theory allows for the calculation of reaction rates from the properties of the transition state structure.
For this compound, such analyses could be applied to study its synthesis (e.g., Suzuki coupling) or its degradation pathways. For instance, computational analysis could identify the transition state for nucleophilic aromatic substitution, where a nucleophile displaces either the chloro or nitro group. The calculations would reveal the activation energy for each potential pathway, thereby predicting the most likely reaction product. While specific studies on this molecule are not prevalent, the methodology is a standard in computational organic chemistry.
Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.
IR and Raman Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT methods. nipne.ro The resulting theoretical spectrum, after applying a scaling factor to account for anharmonicity and method limitations, can be compared with experimental FT-IR and FT-Raman spectra. This comparison allows for a detailed assignment of vibrational modes, such as C-H stretches, C=C ring vibrations, C-Cl stretch, and the characteristic symmetric and asymmetric stretches of the NO₂ group. nipne.ro
NMR Spectroscopy: Predicting NMR chemical shifts (¹H and ¹³C) is more challenging but achievable using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. nih.govrogue-scholar.org The accuracy of these predictions depends heavily on the level of theory, basis set, and proper treatment of solvent effects. nih.gov Such calculations can be crucial for distinguishing between isomers or assigning complex spectra.
UV-Vis Spectroscopy: The electronic absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). chemrxiv.org These calculations yield the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities). chemrxiv.org For a molecule like this compound, π-π* transitions of the aromatic system are expected to dominate the UV-Vis spectrum. rsc.org
| Vibrational Mode | Calculated Frequency (cm-1, Scaled) | Typical Experimental Range (cm-1) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| NO₂ Asymmetric Stretch | 1530 | 1550 - 1510 |
| NO₂ Symmetric Stretch | 1350 | 1360 - 1330 |
| Aromatic C=C Stretch | 1600 - 1450 | 1610 - 1450 |
| C-Cl Stretch | 750 | 800 - 600 |
Intermolecular Interactions and Crystal Lattice Energy Calculations for Solid-State Properties
Understanding the solid-state properties of this compound requires an analysis of its intermolecular interactions. In the crystal lattice, molecules will arrange themselves to maximize favorable interactions and minimize repulsion. While this specific molecule lacks strong hydrogen bond donors, its crystal packing would be governed by a combination of weaker interactions:
C-H···O Hydrogen Bonds: The oxygen atoms of the nitro group can act as hydrogen bond acceptors for aromatic C-H donors from neighboring molecules.
Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor.
π-π Stacking: The aromatic rings can engage in stacking interactions.
Dipole-Dipole Interactions: The polar C-Cl and C-NO₂ bonds create a significant molecular dipole, leading to dipole-dipole interactions in the crystal.
Computational methods can be used to calculate the crystal lattice energy, which is the energy released when gaseous molecules form a crystal. These calculations involve optimizing the unit cell parameters and the positions of the molecules within it. Analyses like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis can be used to visualize and quantify the strength of the various intermolecular contacts that stabilize the crystal structure. rsc.org
Environmental Fate and Degradation Pathways of 2 Chloro 5 Nitro 1,1 Biphenyl Analogues
Biodegradation Mechanisms and Microbial Transformation Pathways
Microbial activity is a primary driver for the transformation of chlorinated nitroaromatic compounds in the environment. asm.org Bacteria, in particular, have evolved sophisticated enzymatic systems to break down these xenobiotic molecules, often utilizing them as sources of carbon, nitrogen, and energy. asm.orgrsc.org The degradation strategies typically involve initial modifications of the nitro and chloro substituents to destabilize the aromatic structure, paving the way for eventual ring cleavage. nih.govnih.gov
Reductive dechlorination is a crucial biodegradation step, particularly under anaerobic (oxygen-deficient) conditions, where microorganisms remove chlorine atoms from an aromatic ring. nih.govsemanticscholar.org In this process, the chlorinated compound acts as an electron acceptor. nih.gov For analogues like polychlorinated biphenyls, anaerobic microbes preferentially attack chlorine atoms at the meta and para positions of the biphenyl (B1667301) rings. nih.govubc.ca
In the degradation of the analogue 2-chloro-5-nitrophenol (B15424) (2C5NP) by Cupriavidus sp. strain CNP-8, the pathway involves a reductive dechlorination step after the initial reduction of the nitro group. frontiersin.orgresearchgate.net The intermediate 2-amino-5-chlorohydroquinone is converted to aminohydroquinone, a reaction catalyzed by a putative reductive dechlorinase enzyme (MnpD) belonging to the glutathione (B108866) S-transferase family. frontiersin.org This enzymatic removal of the chlorine atom is a critical detoxification step that facilitates further degradation. nih.govfrontiersin.org
The electron-withdrawing nature of the nitro group makes nitroaromatic compounds resistant to oxidative attack by typical microbial oxygenases. asm.orgrsc.org Consequently, the initial step in the biodegradation of many nitroaromatic compounds is the reduction of the nitro group.
For the analogue 2C5NP, a well-studied partial reductive pathway is initiated by a nitroreductase enzyme. frontiersin.orgnih.gov This process, observed in bacteria like Cupriavidus pinatubonensis JMP134 and Cupriavidus sp. strain CNP-8, proceeds in several key steps:
Nitro Group Reduction : The nitro group (-NO₂) of 2C5NP is first reduced to a nitroso group (-NO), forming 2-chloro-5-nitrosophenol. frontiersin.orgnih.gov
Further Reduction : The nitroso intermediate is then further reduced to a hydroxylamino group (-NHOH), yielding 2-chloro-5-hydroxylaminophenol. nih.govnih.govfrontiersin.org This reaction is catalyzed by an NADPH-dependent nitroreductase. nih.govnih.gov
Enzymatic Rearrangement : The resulting 2-chloro-5-hydroxylaminophenol undergoes an enzymatic Bamberger-like rearrangement, catalyzed by a mutase, to form 2-amino-5-chlorohydroquinone. nih.govnih.govresearchgate.net
Dechlorination and Ring Cleavage : Following reductive dechlorination to aminohydroquinone, the aromatic ring is now susceptible to cleavage. frontiersin.orgresearchgate.net An aminohydroquinone dioxygenase is likely responsible for the subsequent ring-opening reaction, breaking down the aromatic structure into smaller, aliphatic molecules that can enter central metabolic pathways. frontiersin.orgnih.gov
Fungal pathways for biphenyl degradation also provide insight into potential ring cleavage mechanisms. The yeast Trichosporon mucoides can transform biphenyl into hydroxylated intermediates, which then undergo ortho-cleavage to form phenyl derivatives of hydroxymuconic acids and corresponding pyrones. nih.govresearchgate.net
A number of specific microorganisms have been identified for their ability to degrade chlorinated nitroaromatic compounds, demonstrating the metabolic diversity available for bioremediation. To date, only a few bacterial strains have been isolated that can utilize 2-chloro-5-nitrophenol (a close analogue) as a sole source of carbon, nitrogen, and energy. frontiersin.orgnih.gov
| Microorganism | Degraded Compound(s) | Key Metabolic Process | Reference(s) |
| Cupriavidus sp. strain CNP-8 | 2-Chloro-5-nitrophenol (2C5NP), m-Nitrophenol | Partial reductive pathway: nitro group reduction, reductive dechlorination, ring cleavage. | frontiersin.org, nih.gov, nih.gov |
| Cupriavidus pinatubonensis JMP134 (formerly Ralstonia eutropha) | 2-Chloro-5-nitrophenol (2C5NP), 3-Nitrophenol | Chemoselective nitro group reduction and reductive dechlorination. | nih.gov, nih.gov, nih.gov |
| Desulfomonile tiedjei | Aromatic compounds | Anaerobic reductive dehalogenation. | nih.gov |
| Trichosporon mucoides | Biphenyl, 4-chlorobiphenyl (B17849) | Oxidative pathway involving hydroxylation and ring cleavage. | nih.gov, researchgate.net |
| Various Pseudomonas, Rhodococcus, Arthrobacter, Burkholderia spp. | Nitrophenols, Chloronitrobenzenes | Various oxidative and reductive degradation pathways. | asm.org, semanticscholar.org, nih.gov, researchgate.net |
Photochemical Degradation Processes in Aqueous and Atmospheric Environments
Photochemical degradation, or photolysis, is a significant abiotic pathway for the transformation of aromatic compounds in sunlit environments. mdpi.com Compounds like 2-Chloro-5-nitro-1,1'-biphenyl contain chromophores that can absorb ultraviolet radiation, leading to their direct or indirect breakdown. nih.gov
In atmospheric aqueous phases such as fog, clouds, or wet aerosols, the photolysis of nitrous acid (HONO) is a major source of highly reactive hydroxyl radicals (HO•). rsc.org Studies on 4-chlorobiphenyl (4-PCB), a structural analogue, show that it is readily attacked by these hydroxyl radicals. rsc.org The reaction proceeds with a high second-order rate constant, forming a 4-PCB-OH adduct. This intermediate can then react further with oxygen and other atmospheric species to yield products like 4-hydroxybiphenyl and nitrated derivatives such as 4-chlorophenyl-4-nitrobiphenyl. rsc.org Given the presence of a nitro group on this compound, it is plausible that similar photochemical processes, including radical attack and potential transformations of the nitro group, would contribute to its degradation in both aqueous and atmospheric systems. rsc.orgnih.gov
Chemical Degradation Mechanisms (Hydrolysis, Oxidation, Reduction)
Apart from microbial and photochemical routes, chlorinated nitroaromatic compounds may undergo purely chemical transformations in the environment, although often at slower rates.
Hydrolysis : Hydrolysis is a reaction with water that can break down certain chemical structures. However, compounds like 2-Chloro-5-nitroaniline, a simple analogue, lack functional groups that readily hydrolyze under typical environmental conditions. nih.gov The carbon-chlorine bond on an aromatic ring and the biphenyl structure are generally stable and resistant to hydrolysis. nih.gov
Oxidation : Strong oxidizing agents can degrade these compounds, but such conditions are not common in most natural environments. The electron-withdrawing properties of the nitro and chloro groups make the aromatic rings less susceptible to chemical oxidation. rsc.org
Reduction : Chemical reduction can be an effective degradation pathway. For instance, zero-valent iron (Fe⁰) is a strong reducing agent used in environmental remediation that can effectively dechlorinate chloroarenes and reduce nitro groups to amino groups in a manner analogous to microbial processes. wikipedia.org
Environmental Transport and Distribution Processes (e.g., Sorption to Particulate Matter)
The movement and distribution of this compound in the environment are largely governed by its physical and chemical properties, particularly its hydrophobicity. Biphenyl and its chlorinated derivatives are nonpolar and have low water solubility, leading to a strong tendency to partition from water into organic phases.
This behavior results in significant sorption to soil organic matter (SOM), sediments, and suspended particulate matter in aquatic systems. mdpi.comresearchgate.netmdpi.com Sorption is a key process that controls the compound's mobility and bioavailability. mdpi.comnih.gov When sorbed to particles, the compound is less mobile, less available for microbial uptake, and less likely to leach into groundwater. researchgate.netresearchgate.net The strength of this interaction is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates stronger sorption and lower mobility.
| Parameter | Analogue Compound | Predicted Value | Unit | Implication | Reference(s) |
| Soil Adsorption Coefficient (Koc) | 2-Chloro-4-fluoro-5-nitroaniline | 295 | L/kg | Moderate sorption to soil and sediment, indicating limited mobility. | epa.gov |
| Bioconcentration Factor | 2-Chloro-4-fluoro-5-nitroaniline | 13.9 | L/kg | Low to moderate potential for accumulation in aquatic organisms. | epa.gov |
Applications of 2 Chloro 5 Nitro 1,1 Biphenyl and Its Derivatives in Chemical Science and Technology
Role as Chemical Intermediates in Fine Chemical Synthesis
Nitro compounds are widely recognized as valuable building blocks in organic synthesis due to the versatile reactivity of the nitro group, which can be transformed into a variety of other functional groups. nih.govfrontiersin.org The biphenyl (B1667301) structure itself is a key component in many pharmacologically active compounds and other functional materials. arabjchem.org
Precursors for Dyes and Pigments
While direct evidence for the use of 2-Chloro-5-nitro-1,1'-biphenyl as a precursor for dyes and pigments is not extensively documented in readily available literature, related compounds containing the 2-chloro-5-nitro-phenyl moiety are well-established intermediates in the colorant industry. For instance, compounds such as 2-chloro-5-nitroaniline, 2-chloro-5-nitrobenzonitrile, and 2-chloro-5-nitrobenzenesulfonic acid are known to be key precursors in the synthesis of a variety of dyes and pigments. arabjchem.orgnih.govrsc.orgtcichemicals.comresearchgate.netnih.govfishersci.camdpi.comnih.govresearchgate.net The structural similarity suggests that this compound could potentially serve as a scaffold for the synthesis of specialized dyes, where the biphenyl group could impart specific properties such as altered solubility, lightfastness, or color.
Building Blocks for Other Organic Syntheses
The this compound scaffold is a valuable building block for the construction of more complex organic molecules. The presence of the nitro and chloro groups on the biphenyl framework allows for a variety of chemical transformations. Nitro compounds are considered ideal intermediates in organic synthesis, and their diverse reactivity can be exploited in carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govfrontiersin.org
A notable example of its utility is in the synthesis of precursors for complex ligands. For instance, a derivative, 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl, has been synthesized via a Suzuki-Miyaura cross-coupling reaction. googleapis.com This intermediate was subsequently used to produce 1-(2′-bromo-5-nitro-[1,1′-biphenyl]-2-yl)-N,N-dimethylpyrrolidin-3-amine, a precursor for N-biphenyl pyrrolidine derivatives which are employed as ligands in palladium-catalyzed arylaminations. googleapis.com This demonstrates the role of the substituted biphenyl skeleton as a foundational element in the synthesis of sophisticated molecules for catalysis.
Ligand Design in Catalysis
The design of ligands is crucial for the development of efficient and selective transition metal catalysts. Biphenyl-based ligands, particularly phosphine ligands, have shown exceptional performance in a variety of cross-coupling reactions. nih.govmerckmillipore.comnih.govnih.gov The steric and electronic properties of these ligands can be finely tuned to optimize catalytic activity. tcichemicals.com
Development of Phosphine Ligands for Metal-Catalyzed Reactions
Phosphine ligands are a significant class of ligands used in cross-coupling reactions due to the tunability of their electronic and steric characteristics. nih.govnih.govjustia.com The biphenyl backbone is a common feature in many successful phosphine ligands, often referred to as biaryl phosphine ligands. nih.govnih.gov These ligands are known to enhance the reactivity and stability of palladium catalysts used in reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations. merckmillipore.comnih.gov
Derivatives of this compound can serve as precursors for the synthesis of such advanced phosphine ligands. As previously mentioned, 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl is an intermediate in the synthesis of ligands for palladium-catalyzed reactions. googleapis.com The general strategy involves the synthesis of the substituted biphenyl, followed by the introduction of a phosphine group. The substituents on the biphenyl rings play a crucial role in determining the ligand's properties and, consequently, the catalyst's performance.
Table 1: Selected Buchwald Phosphine Ligands and Their Applications
| Ligand Name | Structure | Key Applications |
| S-Phos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Suzuki-Miyaura coupling, C-N bond formation |
| X-Phos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Suzuki-Miyaura coupling, C-N bond formation, Sonogashira coupling |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Suzuki-Miyaura coupling, Negishi coupling |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Buchwald-Hartwig amination |
This table presents examples of commercially available Buchwald biaryl phosphine ligands to illustrate the general importance of this class of compounds in catalysis.
Application in Polymerization Catalysis
While there is extensive research on the use of late transition metal complexes with various ligands for olefin polymerization, specific applications of catalysts derived from this compound are not well-documented in the reviewed literature. researchgate.netmdpi.commdpi.com However, the broader class of substituted biphenyl compounds has been explored in the design of ligands for polymerization catalysts. The steric and electronic influence of substituents on the biphenyl framework can affect the properties of the resulting polymers. For example, non-symmetrically fused bis(arylimino)pyridines with phenyl substitutions have been used as supports for iron catalysts in ethylene polymerization. researchgate.netmdpi.com This suggests a potential, though currently unexplored, avenue for the application of ligands derived from this compound in this field.
Materials Science Applications
The application of this compound in materials science is an area that remains largely unexplored based on available information. In general, nitrobiphenyl compounds have been investigated for their metabolic pathways and are recognized as important organic synthetic intermediates. nih.govgoogle.com The functional groups present in this compound could, in principle, be utilized to synthesize materials with specific optical or electronic properties, but specific examples are not currently documented.
Precursors for Organic Electronic Materials
The development of novel organic semiconductors is a cornerstone of modern electronics, enabling technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPV), and organic field-effect transistors (OFETs). Carbazole derivatives are a particularly important class of compounds in this field, prized for their thermal stability, charge-transporting properties, and high photoluminescence quantum yields.
The synthesis of substituted carbazoles often involves the cyclization of 2-nitrobiphenyl (B167123) precursors. A well-established method is the triphenylphosphine-mediated reductive cyclization, a variant of the Cadogan reaction, which converts the nitro group of a 2-nitrobiphenyl into a nitrene that subsequently undergoes intramolecular cyclization to form the carbazole ring system researchgate.net.
Given its structure, this compound is a potential precursor for the synthesis of a chloro- and nitro-substituted carbazole. This intramolecular cyclization reaction would yield 2-chloro-7-nitro-9H-carbazole. The presence of the chloro and nitro functional groups on the carbazole skeleton could be leveraged for further functionalization, allowing for the fine-tuning of the resulting material's electronic and optical properties. These modifications are crucial for tailoring the performance of organic electronic devices.
Table 1: Reductive Cyclization of this compound
This table outlines the proposed transformation of this compound into a carbazole derivative, a key building block for organic electronic materials.
| Reactant | Reaction Type | Reagent Example | Potential Product | Application of Product |
| This compound | Reductive Cyclization (Cadogan reaction) | Triphenylphosphine (PPh₃) | 2-Chloro-7-nitro-9H-carbazole | Intermediate for hole-transport materials, emitters in OLEDs, and organic semiconductors. |
Functional Materials Development (e.g., Photoresist Materials)
Based on available research, there is currently limited specific information documenting the direct application of this compound in the development of functional materials such as photoresists. While related compounds like 2-chloro-5-nitroaniline serve as intermediates for dyes and pigments, the extension of this compound to photoresist technology is not well-documented in scientific literature.
Advanced Chemical Research Reagents and Probes
The utility of a chemical compound in research is often determined by its structural features and reactive sites. This compound serves as a valuable intermediate and building block in organic synthesis due to its distinct combination of a biphenyl core and reactive functional groups.
The presence of both a chloro and a nitro group on one of the phenyl rings provides multiple avenues for chemical modification. The nitro group can be reduced to an amine, which is a key functional group for amide bond formation or for serving as a directing group in further aromatic substitutions. The chlorine atom can be replaced through various nucleophilic aromatic substitution reactions or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular frameworks.
The value of this molecular scaffold in research is highlighted by the commercial availability of its derivatives, such as 2'-Chloro-5'-nitro-[1,1'-biphenyl]-3-carbaldehyde, which are designated for research use only as organic building blocks bldpharm.com. This indicates the utility of the 2-chloro-5-nitro-biphenyl core in constructing larger, more complex molecules. Analogous structures, like 2-(2-chloro-5-nitrophenyl)pyridine, are considered vital building blocks for developing new compounds in the pharmaceutical and agrochemical sectors nbinno.com. This versatility underscores the importance of this compound as a foundational reagent for creating novel chemical entities.
Table 2: Potential Synthetic Transformations of this compound
This table details the reactive sites on the this compound molecule and the potential chemical reactions they can undergo, making it a versatile reagent in chemical research.
| Reactive Site | Type of Reaction | Potential Product Class |
| Nitro Group (-NO₂) | Reduction | Anilines |
| Nucleophilic Aromatic Substitution (if activated) | Ethers, Amines | |
| Chlorine Atom (-Cl) | Nucleophilic Aromatic Substitution | Phenols, Ethers, Amines |
| Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) | Substituted biphenyls, Alkynyl biphenyls | |
| Aromatic Rings | Electrophilic Aromatic Substitution | Further substituted biphenyls |
Advanced Analytical Methodologies for Detection and Quantification of 2 Chloro 5 Nitro 1,1 Biphenyl
Chromatographic Techniques Coupled with Mass Spectrometry (e.g., HPLC-MS for Metabolite Profiling in Environmental Studies)
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) stands as a powerful tool for the analysis of 2-Chloro-5-nitro-1,1'-biphenyl and its potential metabolites in environmental samples. This technique is particularly advantageous for compounds that are thermally labile or not easily volatilized, making it a suitable alternative to gas chromatography (GC).
In environmental studies, organisms may metabolize this compound, leading to the formation of hydroxylated or other polar derivatives. HPLC-MS is exceptionally well-suited for identifying and quantifying such metabolites. The separation of the parent compound and its metabolites is typically achieved on a reverse-phase HPLC column, such as a C18 column. The mobile phase composition, often a gradient of acetonitrile (B52724) and water, is optimized to achieve the best separation.
Following chromatographic separation, mass spectrometry provides sensitive and selective detection. Electrospray ionization (ESI) is a common ionization technique for such analyses, often operated in negative ion mode for nitroaromatic compounds. Tandem mass spectrometry (MS/MS) further enhances selectivity and provides structural information for metabolite identification by analyzing the fragmentation patterns of the parent ions. This approach, often referred to as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a cornerstone of modern metabolomics and environmental analysis.
Table 1: Illustrative HPLC-MS Parameters for the Analysis of a Compound Structurally Similar to this compound
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-95% B; 15-20 min: 95% B; 20-25 min: 30% B |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M-H]⁻ of the target analyte |
| Product Ions (m/z) | Specific fragments for quantification and confirmation |
Development of Specific Analytical Methods for Complex Matrices (e.g., Environmental Samples, Industrial Streams)
Analyzing this compound in complex matrices such as soil, sediment, industrial wastewater, and biological tissues presents significant challenges due to the presence of interfering substances. Therefore, the development of specific and robust analytical methods requires meticulous sample preparation to isolate the target analyte and remove matrix components.
Common sample preparation techniques include:
Liquid-Liquid Extraction (LLE): This is a conventional method for extracting organic compounds from aqueous samples, such as industrial wastewater. A water-immiscible organic solvent is used to partition the analyte from the water phase.
Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid adsorbent to retain the analyte from a liquid sample. The analyte is then eluted with a small volume of a suitable solvent. This method is effective for concentrating the analyte and cleaning up the sample.
Soxhlet Extraction: For solid samples like soil and sediment, Soxhlet extraction is a classic and exhaustive technique that uses a continuous flow of a heated solvent to extract the analyte over several hours.
Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), PLE uses elevated temperatures and pressures to extract analytes from solid and semi-solid samples more quickly and with less solvent than traditional methods.
Following extraction, a cleanup step is often necessary to remove co-extracted interferences. This may involve techniques such as gel permeation chromatography (GPC), silica (B1680970) gel chromatography, or treatment with acids to remove lipids and other organic matter.
Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the final analysis of chlorinated aromatic compounds. The sample, after preparation, is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The mass spectrometer then detects and quantifies the analyte. For chlorinated and nitro-containing compounds, an electron capture detector (ECD) can also be used, which offers high sensitivity to electronegative compounds.
Table 2: Example of a Sample Preparation and GC-MS Analysis Workflow for a Chlorinated Nitrobiphenyl in an Environmental Sample
| Step | Description |
| 1. Sample Collection | Representative sample of soil or industrial effluent is collected. |
| 2. Extraction | For soil: Pressurized Liquid Extraction with a hexane/acetone mixture. For water: Solid-Phase Extraction using a C18 cartridge. |
| 3. Cleanup | The extract is passed through a silica gel column to remove polar interferences. |
| 4. Concentration | The cleaned extract is concentrated to a small volume under a gentle stream of nitrogen. |
| 5. GC-MS Analysis | An aliquot of the concentrated extract is injected into the GC-MS system. |
| - GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). |
| - Carrier Gas | Helium at a constant flow rate. |
| - Temperature Program | Optimized temperature gradient to separate the target analyte from other compounds. |
| - MS Detection | Electron Ionization (EI) with Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. |
Advanced Hyphenated Techniques for Structural Confirmation in Research
In research settings, unambiguous structural confirmation of this compound and its transformation products is crucial. Advanced hyphenated techniques provide the necessary specificity and structural information to achieve this.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers a higher degree of selectivity and sensitivity compared to single-quadrupole GC-MS. It is particularly useful for analyzing complex samples where co-eluting interferences can mask the analyte signal. In GC-MS/MS, a specific precursor ion of the target analyte is selected and fragmented, and then one or more specific product ions are monitored. This highly specific detection method significantly reduces background noise and improves the certainty of identification.
High-Resolution Mass Spectrometry (HRMS): When coupled with either GC or HPLC, HRMS provides highly accurate mass measurements of the molecular ions and their fragments. This allows for the determination of the elemental composition of the analyte and its metabolites, which is a powerful tool for structural elucidation and confirmation. Time-of-flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS.
Two-Dimensional Gas Chromatography (GCxGC): For extremely complex samples, GCxGC provides a significant increase in separation power. This technique uses two different GC columns with orthogonal separation mechanisms. The effluent from the first column is trapped and then rapidly re-injected into the second column. The result is a two-dimensional chromatogram with much greater peak capacity, allowing for the separation of compounds that would co-elute in a one-dimensional GC system. When coupled with a mass spectrometer (GCxGC-MS), this technique is a powerful tool for the comprehensive analysis of complex environmental and industrial samples.
These advanced hyphenated techniques are instrumental in research for confirming the structure of novel metabolites, identifying unknown environmental contaminants, and providing a deeper understanding of the fate and transport of compounds like this compound.
Table 3: Comparison of Advanced Hyphenated Techniques for Structural Confirmation
| Technique | Principle | Advantages | Application in Research |
| GC-MS/MS | Tandem mass spectrometry for selective detection of fragment ions. | High selectivity, low detection limits, reduced matrix interference. | Quantifying trace levels of the compound in complex matrices and confirming its presence. |
| HPLC-HRMS | High-resolution mass spectrometry for accurate mass measurement. | Determination of elemental composition, structural elucidation of unknown metabolites. | Identifying and confirming the structure of transformation products in environmental fate studies. |
| GCxGC-MS | Two-dimensional gas chromatography for enhanced separation. | Greatly increased peak capacity, separation of co-eluting compounds. | Comprehensive profiling of complex environmental samples to identify a wide range of contaminants, including isomers of the target compound. |
Future Research Directions and Emerging Trends in 2 Chloro 5 Nitro 1,1 Biphenyl Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes
The traditional synthesis of biphenyl (B1667301) compounds often relies on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govnih.gov While effective, future research will increasingly prioritize the development of more sustainable and atom-economical alternatives. This involves several key trends:
Greener Catalysis: A shift away from precious metal catalysts (like palladium) toward more abundant and less toxic earth-abundant metals such as copper or iron is an active area of research. Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused will be crucial for minimizing waste and improving process efficiency.
Alternative Solvents: The pharmaceutical and chemical industries are under pressure to reduce their reliance on volatile organic compounds (VOCs). jddhs.com Research into using greener solvents such as superheated water, ionic liquids, or bio-based solvents for the synthesis of 2-Chloro-5-nitro-1,1'-biphenyl and its precursors is a promising avenue. For instance, metal catalyst-free amination of the related 2-chloro-5-nitrobenzoic acid has been successfully demonstrated in superheated water. researchgate.net
Energy Efficiency: The adoption of energy-efficient techniques like microwave-assisted or ultrasonic irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. jddhs.com
Novel Feedstocks: Exploring the use of renewable and bio-based raw materials as starting points for synthesis aligns with the broader goals of green chemistry and a circular economy. jddhs.com This could involve innovative pathways that build the biphenyl scaffold from biomass-derived precursors.
Exploration of Novel Reactivity and Unprecedented Transformations
The unique electronic properties of this compound, conferred by the electron-withdrawing nitro group and the chloro substituent on the biphenyl structure, make it a fertile ground for exploring new chemical reactions. Future research will likely move beyond standard transformations to uncover unprecedented reactivity.
Functional Group Interconversion: The nitro group is a versatile functional handle that can be transformed into a wide array of other groups (e.g., amines, hydroxylamines, azo compounds), opening pathways to new families of derivatives. nih.gov Similarly, the chlorine atom can be a site for various nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functionalities.
Photochemical and Electrochemical Reactions: These methods offer alternative, often milder, reaction pathways that can lead to unique products not accessible through traditional thermal methods. The application of photoredox catalysis or electrosynthesis could unlock novel C-H functionalization or cross-coupling reactions on the biphenyl core.
Biocatalysis: The use of enzymes or whole-cell systems for the transformation of halogenated nitroaromatic compounds is a growing field. nih.govrsc.org Research could identify or engineer enzymes capable of selectively reducing the nitro group or performing other modifications on the this compound molecule under environmentally benign aqueous conditions. For example, the bacterium Cupriavidus sp. has been shown to degrade the related compound 2-chloro-5-nitrophenol (B15424). frontiersin.org
Advanced Computational Modeling for Predictive Chemistry and Materials Design
The synergy between computational chemistry and experimental synthesis is accelerating the pace of materials discovery. llnl.govnih.gov For this compound, advanced modeling will be instrumental in predicting its properties and guiding the synthesis of new functional derivatives.
Property Prediction: Machine learning (ML) and artificial intelligence (AI) algorithms can be trained on large datasets to predict the physical, chemical, and electronic properties of molecules based on their structure. llnl.govresearchgate.netmdpi.com This allows for the rapid in silico screening of virtual libraries of this compound derivatives to identify candidates with desired characteristics (e.g., specific absorption spectra, thermal stability, or biological activity) before committing to costly and time-consuming laboratory synthesis.
Reaction Optimization: Computational models can predict reaction outcomes, identify potential side products, and help optimize reaction conditions (temperature, solvent, catalyst), leading to higher yields and purer products. This has been applied to related molecules like 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, where molecular docking and dynamic simulations were used to understand their biological activity. nih.gov
Mechanism Elucidation: Quantum chemical calculations can provide deep insights into reaction mechanisms, helping chemists understand how transformations occur at the molecular level. This knowledge is crucial for designing new reactions and catalysts.
Integration with Flow Chemistry and Automated Synthesis Platforms
The shift from traditional batch processing to continuous flow chemistry is a major trend in modern chemical synthesis, offering enhanced safety, scalability, and process control. nih.govnih.gov This is particularly advantageous when dealing with highly reactive intermediates or exothermic reactions, which are common in nitroaromatic chemistry.
Continuous Flow Synthesis: Implementing the synthesis of this compound in a continuous flow system can lead to higher yields, better purity, and faster production times. nih.gov Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters that is difficult to achieve in batch reactors. thieme-connect.de
Automated Synthesis: Automated synthesis platforms, which combine robotics with software control, can perform multi-step syntheses with minimal human intervention. merckmillipore.comchemspeed.commt.comsynplechem.comxtalpi.com Integrating the synthesis of this compound and its derivatives into such platforms would enable high-throughput screening of reaction conditions and the rapid generation of compound libraries for drug discovery or materials science applications.
Process Analytical Technology (PAT): The integration of real-time analytical tools (like IR or NMR spectroscopy) into flow reactors allows for continuous monitoring of the reaction progress. This data can be used to automatically adjust process parameters to maintain optimal performance and ensure product quality.
Investigation of this compound in Emerging Functional Materials
The intrinsic properties of the this compound scaffold suggest its potential as a building block for a variety of advanced functional materials. While specific applications are still emerging, future research is likely to target several key areas:
Organic Electronics: The biphenyl unit is a common component in organic semiconductors, liquid crystals, and organic light-emitting diodes (OLEDs). The electronic properties of the biphenyl core in this compound can be tuned by modifying the chloro and nitro substituents, potentially leading to new materials for electronic applications.
Polymers and Bioplastics: The molecule can be functionalized to serve as a monomer for the synthesis of high-performance polymers with tailored thermal, mechanical, or optical properties. There is also growing interest in developing bioplastics from various chemical feedstocks, and ensuring the safety and purity of these materials is paramount. mdpi.com
Pharmaceutical and Agrochemical Intermediates: The chlorinated nitroaniline substructure is found in various biologically active compounds. mdpi.comresearchgate.netresearchgate.netnih.gov Consequently, this compound is a valuable precursor for synthesizing more complex molecules for evaluation as potential new drugs or pesticides. For example, related 2-chloro-5-nitroaniline is a known intermediate for dyes, pigments, and pharmaceuticals. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
